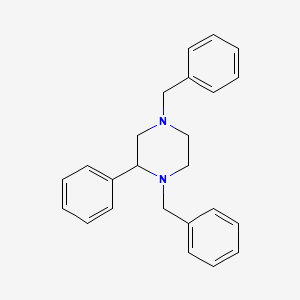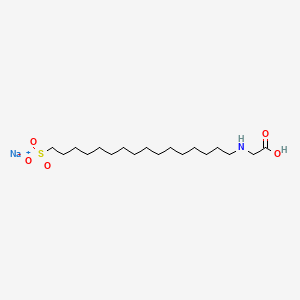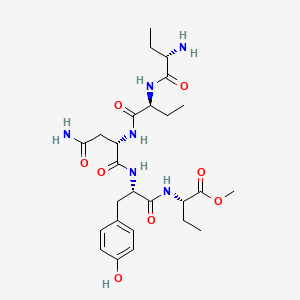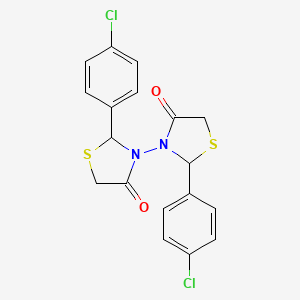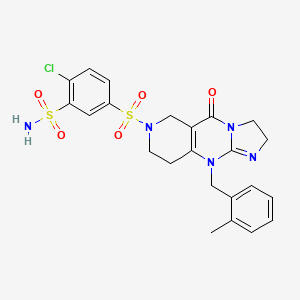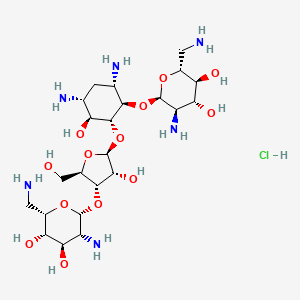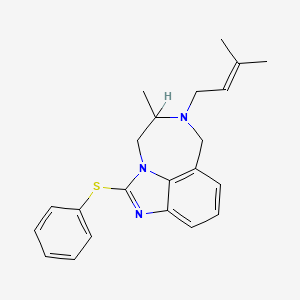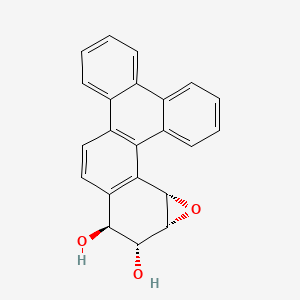
(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(g)chrysene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential to form DNA adducts, leading to mutations and cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide typically involves the following steps:
Oxidation of Benzo(g)chrysene: Benzo(g)chrysene is first oxidized to form benzo(g)chrysene-11,12-dihydrodiol.
Epoxidation: The dihydrodiol is then subjected to epoxidation to form the final product, this compound.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research rather than commercial applications. the synthetic routes mentioned above can be scaled up for larger production if needed.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more reactive species.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) can be used for reducing the epoxide group.
Substitution: Nucleophiles like hydroxide ions (OH-) can open the epoxide ring.
Major Products
The major products formed from these reactions include various diols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAH derivatives.
Biology: Investigated for its role in forming DNA adducts and inducing mutations.
Medicine: Studied for its carcinogenic properties and potential to cause cancer.
Industry: Limited industrial applications, primarily used in research settings.
Wirkmechanismus
The mechanism of action of (+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide involves its interaction with DNA. The compound forms DNA adducts by covalently binding to DNA bases, leading to mutations. These mutations can disrupt normal cellular processes and potentially lead to cancer. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA repair and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another PAH derivative known for its carcinogenic properties.
Dibenzo(a,l)pyrene-11,12-dihydrodiol-13,14-epoxide: Similar structure and reactivity.
Uniqueness
(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is unique due to its specific structure and the particular DNA adducts it forms. This makes it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis.
Eigenschaften
CAS-Nummer |
119479-47-9 |
|---|---|
Molekularformel |
C22H16O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(16S,18R,19R,20S)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1 |
InChI-Schlüssel |
GZHHSQMUVHHNOY-LNRXMEIDSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@@H]([C@H]([C@@H]6[C@H]5O6)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



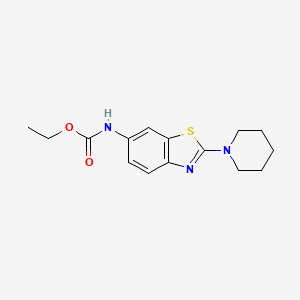

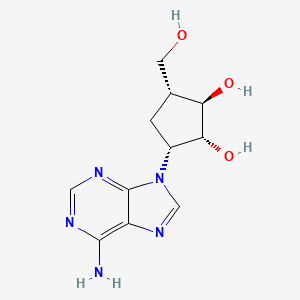
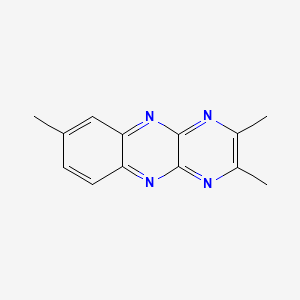
![2-[(2-Chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B12797318.png)
